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Isobutyl formate

Flavor Chemistry Sensory Science Odor Threshold

Unlike linear formate esters, isobutyl formate’s branched isobutyl group delivers an intermediate odor threshold (0.49 ppm) and vapor pressure (40.5 mm Hg at 25°C), providing a balanced rum, raspberry note that bridges volatile top notes and heavier base notes. This FEMA GRAS, ≥95% FG grade—meeting JECFA specs and certified Kosher/Halal—eliminates purification and compliance risk for food, beverage, and fragrance manufacturers requiring audit-ready documentation.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 542-55-2
Cat. No. B1584813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl formate
CAS542-55-2
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C)COC=O
InChIInChI=1S/C5H10O2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3
InChIKeyAVMSWPWPYJVYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.10 M
10.2 mg/mL at 25 °C
miscible with alcohol, ether;  soluble in organic solvents;  slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Formate (CAS 542-55-2): Technical Grade Specifications and Physical Property Datasheet


Isobutyl formate (2-methylpropyl methanoate, CAS 542-55-2) is an organic ester with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol [1]. It is a colorless to pale yellow liquid characterized by a fruity, ethereal odor and a sweet taste reminiscent of rum [2]. Key physical properties include a boiling point of 98.4 °C, a flash point of 10 °C, a vapor pressure of 40.5 mm Hg at 25 °C, and a log Kow of 1.23 [1]. It is slightly soluble in water but miscible with most organic solvents, including ethanol, ether, benzene, and petroleum ether [3].

Isobutyl Formate vs. Generic Formate Esters: Why Direct Substitution Fails in Flavor and Fragrance Formulations


Formate esters are not a commodity class suitable for direct substitution. Even within the same ester family, variations in alkyl chain structure profoundly affect vapor pressure, odor threshold, and sensory character [1]. Isobutyl formate possesses a branched isobutyl group, which differentiates its physicochemical and organoleptic properties from its linear counterpart, n-butyl formate, and from smaller esters like ethyl formate. These differences manifest as quantifiable variations in boiling point, flash point, vapor pressure, and, most critically, odor detection threshold and character, directly impacting formulation performance, safety, and cost [2]. A user seeking a specific rum-like or raspberry note cannot simply interchange isobutyl formate with ethyl or n-butyl formate without fundamentally altering the final product's sensory profile and potentially its regulatory compliance and safety classification [3].

Quantitative Differentiation of Isobutyl Formate Against Key Comparators: A Technical Evidence Guide for Procurement


Odor Threshold Comparison: Isobutyl Formate vs. Ethyl Formate, n-Butyl Formate, and Methyl Formate

Isobutyl formate exhibits an odor threshold of 0.49 ppm, which is substantially lower than that of ethyl formate (2.7 ppm) and methyl formate (130 ppm) but higher than that of n-butyl formate (0.087 ppm) [1][2]. This intermediate potency allows for a distinct sensory impact compared to the more potent n-butyl formate or the weaker ethyl and methyl esters, enabling formulators to achieve a desired flavor intensity without overwhelming other notes.

Flavor Chemistry Sensory Science Odor Threshold

Vapor Pressure at 25°C: Isobutyl Formate vs. Ethyl Formate and n-Butyl Formate

The vapor pressure of isobutyl formate at 25°C is 40.5 mm Hg, which is significantly higher than that of n-butyl formate (estimated 26.6 mm Hg at 25°C) but lower than that of ethyl formate (approximately 255 mm Hg at 25°C) [1][2]. This intermediate volatility is crucial for controlled release in fragrance applications, providing a balance between top-note impact and longevity compared to the highly volatile ethyl formate or the more subdued n-butyl formate.

Physical Chemistry Volatility Formulation Science

Boiling Point and Flash Point: Isobutyl Formate vs. Ethyl Formate and n-Butyl Formate

Isobutyl formate has a boiling point of 98.4 °C and a flash point of 10 °C. This compares to a boiling point of 53.8 °C and a flash point of -20 °C for ethyl formate, and a boiling point of 105.6-106.8 °C and a flash point of 18 °C for n-butyl formate [1][2][3]. The boiling point of isobutyl formate is intermediate between the two linear analogs, but its flash point is significantly higher than ethyl formate's, making it less hazardous to handle, though still classified as a flammable liquid.

Process Safety Thermodynamics Solvent Selection

Regulatory and Purity Benchmarking: Isobutyl Formate FG Grade vs. Generic Technical Grade

Commercially available isobutyl formate is often supplied as 'FG' (Food Grade) material with a minimum assay of 95%, meeting FCC and JECFA specifications, and is certified Kosher and Halal . It holds FEMA number 2197 and is affirmed as GRAS (Generally Recognized As Safe) by the FEMA Expert Panel for use in food [1]. This contrasts with generic or technical grade formate esters, which may contain higher levels of impurities, lack the necessary regulatory certifications, and are unsuitable for direct use in food, beverage, or oral care applications without further purification.

Regulatory Compliance Food Grade FEMA GRAS

Optimal Application Scenarios for Isobutyl Formate Based on Evidence-Based Differentiation


Flavor Formulation for Alcoholic and Non-Alcoholic Beverages with Rum or Berry Notes

Isobutyl formate's intermediate odor threshold (0.49 ppm) and vapor pressure (40.5 mm Hg at 25°C) make it a preferred choice for imparting a sweet, rum-like, or raspberry character to beverages such as rum, brandy, and fruit-flavored drinks [1][2]. Its potency is sufficient to be perceptible at low use levels (FEMA average use levels in non-alcoholic beverages are around 2.2-7.1 mg/kg) without being overpowering, a balance not achievable with the much more potent n-butyl formate or the much weaker ethyl formate [3].

Fragrance Compositions Requiring a Balanced Top-Heart Note with Moderate Longevity

With a vapor pressure intermediate between highly volatile top notes (e.g., ethyl formate) and more persistent base notes (e.g., n-butyl formate), isobutyl formate functions effectively as a bridging component in fragrance formulations [1]. Its fruity, ethereal character contributes to the initial impression of a fragrance while providing more tenacity than ethyl formate. RIFM safety assessments confirm its safe use in cosmetic products like lipstick at concentrations up to 0.000075% (95th percentile) [2].

Food Product Development for Confectionery and Baked Goods with Raspberry or Apple Flavor Profiles

The compound's recognized occurrence in natural sources like apple and raspberry, combined with its FEMA GRAS status, positions it as a key ingredient for creating authentic fruit flavors in candies, gelatins, and baked goods [1][2]. FEMA permitted use levels are up to 19 mg/kg in candy and 8.2 mg/kg in baked goods, demonstrating its established utility in high-temperature processing where its moderate boiling point (98.4 °C) provides better retention than more volatile esters like ethyl formate [3].

Procurement of Certified Food-Grade Flavoring Agents for GMP-Compliant Manufacturing

For food and beverage manufacturers operating under GMP or HACCP protocols, the procurement of isobutyl formate in its ≥95% FG grade is a verifiable requirement. This grade comes with a documented purity assay, meets JECFA specifications, and carries Kosher and Halal certifications [1]. This eliminates the risk and cost associated with purifying technical grade material in-house and provides a clear audit trail for regulatory compliance, differentiating it from lower-cost, non-certified generic formate esters that lack the necessary documentation for food use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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